molecular formula C19H15ClN2O4 B3440507 Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate

Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate

Cat. No.: B3440507
M. Wt: 370.8 g/mol
InChI Key: SWSNVTBTJWKWSJ-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate is a synthetic organic compound characterized by a benzoate ester core substituted at the meta position with a carboxamide group linked to a 3-(2-chlorophenyl)-5-methylisoxazole moiety. Its molecular formula is C19H15ClN2O4, with a molecular weight of 370.79 g/mol . The compound’s structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for applications in medicinal chemistry or agrochemical research.

Properties

IUPAC Name

methyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-16(17(22-26-11)14-8-3-4-9-15(14)20)18(23)21-13-7-5-6-12(10-13)19(24)25-2/h3-10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSNVTBTJWKWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the isoxazole ring, which can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide. The resulting isoxazole intermediate is then coupled with a benzoate ester under appropriate reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally related analogs, focusing on substituent positions, ester groups, and functional group variations. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Substituent Position (Benzoate) Ester Group Molecular Weight (g/mol) Key Differences
Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate 301680-61-5 C19H15ClN2O4 Meta (3-) Methyl 370.79 Reference compound
Methyl 4-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate 301680-66-0 C19H15ClN2O4 Para (4-) Methyl 370.79 Substituent position on benzoate ring
Butyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate 301680-67-1 C22H21ClN2O4 Meta (3-) Butyl 412.87 Longer alkyl chain in ester group
Methyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate 301680-63-7 C19H15ClN2O4 Ortho (2-) Methyl 370.79 Substituent position on benzoate ring

Positional Isomerism

The meta vs. para vs. ortho substitution on the benzoate ring significantly impacts molecular geometry and intermolecular interactions. For example:

  • Methyl 2-...benzoate (ortho-substituted) may experience steric hindrance between the ester group and the bulky isoxazole-carboxamide moiety, reducing conformational flexibility .

Ester Group Variations

Replacing the methyl ester with a butyl ester (e.g., Butyl 3-...benzoate) increases hydrophobicity and molecular weight. This modification could enhance membrane permeability in biological systems but may reduce aqueous solubility .

Functional Group Analogues

Computational and Experimental Insights

  • Docking Studies : Tools like AutoDock4 could predict binding affinities of these analogs to enzymes (e.g., kinases or cytochrome P450), with positional isomerism influencing ligand-receptor complementarity.
  • Crystallography : SHELX programs may resolve structural differences in crystal packing between isomers, critical for understanding solubility and stability.

Biological Activity

Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate is a synthetic compound that incorporates an isoxazole moiety and a benzoate group, known for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{16}H_{15}ClN_{2}O_{3}
  • Molecular Weight : Approximately 370.786 g/mol
  • Boiling Point : ~481.6 °C
  • Density : ~1.3 g/cm³ at room temperature

Structural Characteristics

The compound features:

  • A chlorophenyl group attached to an isoxazole ring.
  • A benzoate moiety that may enhance its lipophilicity and biological activity.

Pharmacological Properties

Research indicates that compounds containing isoxazole rings often exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Isoxazole derivatives have shown promise in reducing inflammation through various mechanisms, potentially involving the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some studies suggest that similar compounds may possess antimicrobial properties, making them candidates for further investigation in infectious disease contexts.

The exact mechanisms by which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific biological pathways related to inflammation and microbial resistance.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructure CharacteristicsBiological Activity
Methyl 4-(2-chlorophenyl)isoxazole-3-carboxylic acidContains a chlorophenyl group and an isoxazole ringAnti-inflammatory properties
Methyl 2-(5-methylisoxazol-4-yl)benzoateSimilar benzoate structure but lacks chlorinationPotential antimicrobial activity
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylic acidFluorinated variant with similar functional groupsExhibits cancer cell growth inhibition

Study on Anti-inflammatory Effects

In a recent study published in MDPI, researchers investigated the anti-inflammatory properties of various isoxazole derivatives, including those structurally related to this compound. The results indicated that certain analogs effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity Investigation

Another study focused on the antimicrobial properties of isoxazole derivatives found that some compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy, indicating that this compound could be a candidate for further evaluation in this context .

Cytotoxicity Assessment

A cytotoxicity assessment performed on various analogs revealed differential effects on cell viability. Notably, specific derivatives did not exhibit significant cytotoxicity at concentrations up to 20 µM, indicating a favorable safety profile for potential therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate

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